N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride
CAS No.: 1442108-99-7
Cat. No.: VC4633011
Molecular Formula: C9H16Cl2N4
Molecular Weight: 251.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1442108-99-7 |
|---|---|
| Molecular Formula | C9H16Cl2N4 |
| Molecular Weight | 251.16 |
| IUPAC Name | N-methyl-3-pyrrolidin-2-ylpyrazin-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H14N4.2ClH/c1-10-9-8(12-5-6-13-9)7-3-2-4-11-7;;/h5-7,11H,2-4H2,1H3,(H,10,13);2*1H |
| Standard InChI Key | RQOOEDOWBYTWER-UHFFFAOYSA-N |
| SMILES | CNC1=NC=CN=C1C2CCCN2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride belongs to the class of bicyclic amines, combining a pyrazine ring with a pyrrolidine moiety. The IUPAC name, N-methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride, reflects its substitution pattern: a methyl group at the pyrazine nitrogen and a pyrrolidin-2-yl group at the 3-position. The hydrochloride salt form enhances stability and solubility for research applications.
Molecular and Stereochemical Properties
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Molecular Formula:
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SMILES: CNC1=NC=CN=C1C2CCCN2.Cl.Cl
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InChI Key: RQOOEDOWBYTWER-UHFFFAOYSA-N
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Stereochemistry: The pyrrolidine ring introduces chirality, though specific enantiomeric data (R/S configuration) are unspecified in available literature .
Comparative analysis with stereoisomers like (S)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride (CAS 1421038-82-5) reveals distinct spatial arrangements that may influence receptor binding . For instance, the 3-pyrrolidinyl substitution in the S-enantiomer alters hydrogen-bonding potential compared to the 2-pyrrolidinyl group in the target compound .
Synthesis and Reaction Pathways
The synthesis of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride involves multi-step organic reactions, typically starting with pyrazine derivatives and pyrrolidine precursors.
Key Synthetic Steps
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Cyclization: Palladium- or rhodium-catalyzed hydrogenation facilitates the formation of the pyrrolidine ring.
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Amine Functionalization: Methylation at the pyrazine nitrogen using reagents like methyl iodide under basic conditions.
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, improving crystallinity.
A related synthesis strategy for pyrrolo[1,2-a]pyrazine derivatives involves condensing 2-chloronicotinaldehyde with amines, followed by cyclization using acetic acid . For example, substituting 2-chloronicotinaldehyde with 4-methylpiperazine produced analogs with enhanced Sirt6 activation, underscoring the role of amine side chains in modulating bioactivity .
Analytical Characterization
Confirming the identity and purity of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride requires advanced spectroscopic methods:
| Technique | Application | Example Data |
|---|---|---|
| NMR Spectroscopy | Assigns proton environments | Pyrrolidine protons at δ 1.8–2.5 ppm |
| Mass Spectrometry | Determines molecular ion and fragments | m/z 251.16 ([M+H]) |
| IR Spectroscopy | Identifies functional groups (e.g., N-H stretch) | 3300 cm (amine) |
Comparison with Structural Analogs
The compound’s activity is contextualized against related molecules:
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(S)-N-Methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride (CAS 1421038-82-5): Higher molecular weight (214.69 g/mol) but reduced steric hindrance at the 3-position .
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UBCS039 Derivatives: Piperazine-substituted analogs exhibit 7.38-fold Sirt6 activation, highlighting the impact of side-chain hydrophilicity .
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